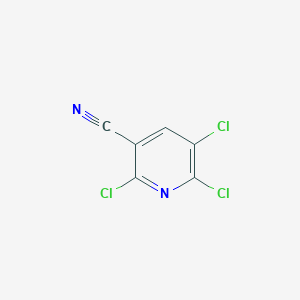

2,5,6-三氯烟腈

描述

Compounds like 2,5,6-Trichloronicotinonitrile are of interest due to their potential as precursors for carbon nitride materials, which are known for their stability, order, and applications in various fields including energy storage and luminescence. The synthesis and study of such compounds help in understanding their molecular structure, reactivity, and properties which are crucial for designing materials with specific functionalities.

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions, starting from basic precursors to more complex structures. For instance, the synthesis of triazido-s-heptazine, a precursor to carbon nitride materials, involves the pyrolysis of NH4SCN followed by a series of reactions to introduce azido groups, showcasing the complex synthesis routes that could be similar to those for 2,5,6-Trichloronicotinonitrile (Miller, Swenson, & Gillan, 2004).

Molecular Structure Analysis

The molecular structure of these compounds reveals important information about their chemical behavior and potential applications. The planarity of the s-heptazine core and pi delocalization in C-N bonds, for example, are crucial for the photoluminescence properties of the compound, suggesting that similar structural features in 2,5,6-Trichloronicotinonitrile could contribute to unique properties (Miller, Swenson, & Gillan, 2004).

Chemical Reactions and Properties

Chemical reactions involving the nucleophilic substitution of chlorine atoms and the formation of new compounds through the interaction with other chemicals, such as malononitrile dimer, highlight the reactivity of chloro-nicotinonitrile derivatives. These reactions are pivotal for understanding the chemical behavior and potential for further functionalization of 2,5,6-Trichloronicotinonitrile (Dyadyuchenko et al., 2021).

Physical Properties Analysis

The physical properties such as crystallinity, melting points, and photoluminescence are directly related to the molecular structure. The packing of heptazine units into parallel, layered sheets contributes to the stability and luminescent properties, which can be correlated to the properties of 2,5,6-Trichloronicotinonitrile (Miller, Swenson, & Gillan, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles and the ability to undergo cycloaddition reactions, are fundamental for the application of these compounds in synthesis and material science. The formation of triazine-N-oxides through nitrosyl addition from tert-butyl nitrite to vinyl diazo compounds exemplifies the type of chemical transformations that might be applicable to 2,5,6-Trichloronicotinonitrile derivatives (De Angelis et al., 2021).

科学研究应用

生物降解和生物转化

研究表明,了解微生物和植物对爆炸物等有毒化合物代谢的重要性,以便进行环境污染物管理。这包括研究植物基因参与硝基芳香族化合物(如与 2,5,6-三氯烟腈具有结构相似性的 2,4,6-三硝基甲苯)的解毒过程 (Rylott、Lorenz 和 Bruce,2011).

胃肠道菌群中的百菌清生物转化

消化道微生物对相关化合物百菌清的代谢作用突出了肠道细菌在类似氯化化合物转化中的作用,这可能对 2,5,6-三氯烟腈的代谢有影响 (Hillenweck 等人,1997).

光反应和电子顺磁共振研究

已经对与 2,5,6-三氯烟腈等嘧啶结构相关的 2,4,6-三叠氮嘧啶等高能三叠氮的分解进行了研究。这些研究提供了对光分解和高自旋亚氮基形成的见解,这可能与了解 2,5,6-三氯烟腈的行为有关 (Chapyshev 等人,2014).

硝基芳香族化合物的检测

使用石墨氮化碳纳米片检测 2,4,6-三硝基苯酚等硝基芳香族化合物荧光传感方法的开发表明,在检测 2,5,6-三氯烟腈等类似化合物中具有潜在应用 (Rong 等人,2015).

爆炸物的生物转化

对 2,4,6-三硝基甲苯等与 2,5,6-三氯烟腈相关的爆炸物的微生物降解的研究提供了对潜在生物转化途径和微生物在污染物管理中的作用的见解 (Hawari 等人,2000).

钯催化的胺化

在二氯烟腈的区域选择性 C-2 胺化中使用钯 (0) 表明了修饰 2,5,6-三氯烟腈以产生有用衍生物的潜在方法 (Delvare、Koza 和 Morgentin,2011).

对水稻生产和排放的影响

对硝化抑制剂 2-氯-6-(三氯甲基)-吡啶及其对水稻产量和氮损失的影响的研究表明了与 2,5,6-三氯烟腈等类似化合物相关的潜在农业应用和环境影响 (Sun 等人,2015).

蜡状芽孢杆菌的需氧生物降解

从受污染土壤中分离出的蜡状芽孢杆菌降解 2,4,6-三硝基甲苯的研究提供了对与 2,5,6-三氯烟腈等类似硝基芳香族化合物需氧生物降解潜力的见解 (Mercimek 等人,2013).

硝化和反硝化影响

对 2,4,6-三氯苯酚对同时硝化和反硝化过程的影响的研究提供了对 2,5,6-三氯烟腈等氯化化合物的潜在环境影响和降解途径的见解 (Tong 等人,2019).

安全和危害

作用机制

Target of Action

This compound is primarily used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that the compound could be well-absorbed in the gastrointestinal tract and could cross the blood-brain barrier, potentially affecting its bioavailability.

Action Environment

The action, efficacy, and stability of 2,5,6-Trichloronicotinonitrile are likely influenced by various environmental factors . These could include the presence of other reactants, the temperature, pH, and other conditions of the reaction environment.

属性

IUPAC Name |

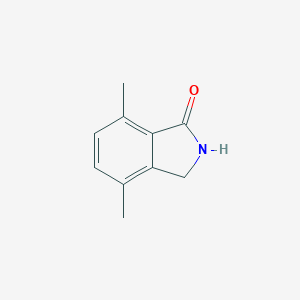

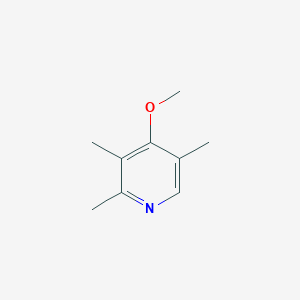

2,5,6-trichloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYJHWZGUONOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628842 | |

| Record name | 2,5,6-Trichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,6-Trichloronicotinonitrile | |

CAS RN |

40381-92-8 | |

| Record name | 2,5,6-Trichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B21644.png)

![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)

![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)

![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)